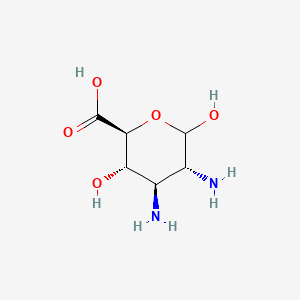
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-: is a derivative of glucuronic acid, where the hydroxyl groups at positions 2 and 3 are replaced by amino groups. This compound has the molecular formula C6H12N2O5 and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- typically involves the selective amination of glucuronic acid derivatives. One common method includes the use of protective groups to shield other functional groups during the reaction. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, oxime derivatives, and various substituted amine compounds .
Scientific Research Applications
Chemistry: In chemistry, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is investigated for its potential therapeutic properties. Its derivatives are explored for use in drug development, particularly in targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups at positions 2 and 3 allow for the formation of hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
D-Glucuronic acid: The parent compound with hydroxyl groups at positions 2 and 3.
2,3-Diamino-2,3-dideoxy-D-glucose: A similar compound with a different backbone structure.
2,3-Diamino-2,3-dideoxy-L-glucopyranuronic acid: The L-isomer of the compound.
Uniqueness: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for unique interactions with molecular targets and enable its use in various applications that similar compounds may not be suitable for .
Properties
CAS No. |
82178-47-0 |
|---|---|
Molecular Formula |
C6H12N2O5 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-4,5-diamino-3,6-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O5/c7-1-2(8)6(12)13-4(3(1)9)5(10)11/h1-4,6,9,12H,7-8H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
InChI Key |
NOLYUVBUDJXTQC-ISAMGBGPSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)N |
Canonical SMILES |
C1(C(C(OC(C1O)C(=O)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















